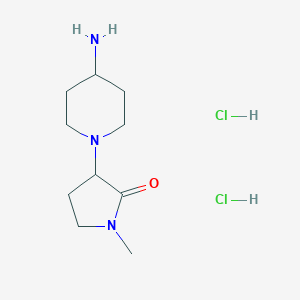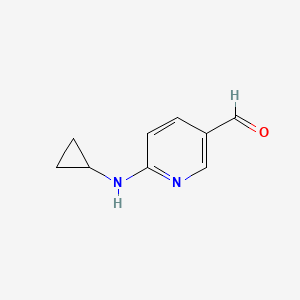
6-(Cyclopropylamino)nicotinaldehyde
Vue d'ensemble
Description
6-(Cyclopropylamino)nicotinaldehyde is a chemical compound with the molecular formula C9H10N2O and a molecular weight of 162.19 . It is commonly used in research .
Synthesis Analysis
The synthesis of cyclopropylamine, a component of 6-(Cyclopropylamino)nicotinaldehyde, has been described in a patent . The process involves preparing cyclopropylamine from γ-butyrolactone. The γ-butyrolactone ring is cleaved with a hydrohalide in the presence of a novel catalyst comprising an aqueous sulfuric acid solution .Molecular Structure Analysis
The molecular structure of 6-(Cyclopropylamino)nicotinaldehyde is characterized by a cyclopropyl group attached to an amino group, which is further attached to a nicotinaldehyde . The compound has a predicted density of 1.317±0.06 g/cm3 .Chemical Reactions Analysis
6-(Cyclopropylamino)nicotinaldehyde, like other N-cyanoacetamides, can undergo a variety of condensation and substitution reactions . These compounds are considered important precursors for heterocyclic synthesis .Physical And Chemical Properties Analysis
6-(Cyclopropylamino)nicotinaldehyde has a predicted density of 1.317±0.06 g/cm3 and a predicted boiling point of 335.6±27.0 °C . The compound’s molecular formula is C9H10N2O and it has a molecular weight of 162.19 .Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
6-(Cyclopropylamino)nicotinaldehyde serves as a precursor in the synthesis of various heterocyclic compounds due to its reactivity. For instance, nicotinaldehyde reacted with cyanoethanethioamide to yield derivatives with potential antiviral activities, highlighting its role in the development of bioactive compounds (Attaby et al., 2007). Furthermore, nicotinaldehyde's reactivity with various reagents has been utilized in synthesizing diverse bipyridine compounds exhibiting antimicrobial and α-glucosidase inhibitory activities, demonstrating its versatility in chemical synthesis (Bhimapaka et al., 2020).
Spectroscopic Analysis and Material Studies
Nicotinaldehyde, closely related to 6-(Cyclopropylamino)nicotinaldehyde, has been extensively studied using spectroscopic methods. Investigations using Fourier-transform infrared and Raman spectroscopy have provided detailed insights into its molecular vibrations and structure, aiding in the structural elucidation of this compound and its derivatives (Jose & Mohan, 2006).
Metabolic and Enzymatic Research
In the realm of biochemistry and enzymology, nicotinaldehyde and its derivatives have been used to study and inhibit nicotinamidases, enzymes involved in NAD(+) metabolism and potentially in aging and disease processes. The inhibitory effect of nicotinaldehyde derivatives on these enzymes has facilitated the understanding of their catalytic mechanisms and potential therapeutic applications (French et al., 2010).
Pharmaceutical and Biomedical Applications
In pharmaceutical research, derivatives of 6-(Cyclopropylamino)nicotinaldehyde have been explored for their therapeutic potential. For example, the compound's transformation through deamination is a critical step in activating certain prodrugs for HIV treatment. The study of its deamination has provided valuable insights into drug metabolism and the development of more effective antiviral therapies (Fan et al., 2016).
Analytical and Sensing Technologies
Nicotinaldehyde-based compounds have also been employed in the development of analytical techniques and sensors. For instance, modified electrodes using derivatives of nicotinaldehyde have shown potential for sensitive and selective detection of biomolecules, illustrating the compound's application in analytical chemistry and biosensing technologies (Karimi-Maleh et al., 2013).
Orientations Futures
The future directions of research on 6-(Cyclopropylamino)nicotinaldehyde could involve further exploration of its synthesis methods, its potential uses in the formation of biologically active compounds, and its role in NAD biosynthesis . Further studies could also investigate its physical and chemical properties in more detail.
Propriétés
IUPAC Name |
6-(cyclopropylamino)pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c12-6-7-1-4-9(10-5-7)11-8-2-3-8/h1,4-6,8H,2-3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLSPIPTXMYBKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



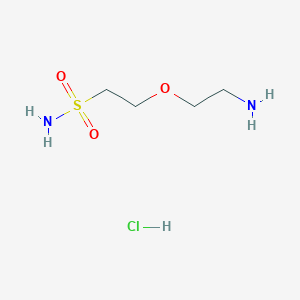
![Octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid dihydrochloride](/img/structure/B1382338.png)
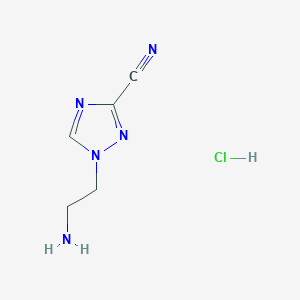
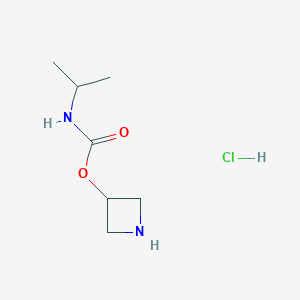
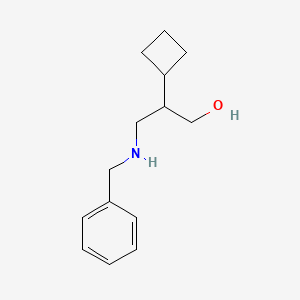
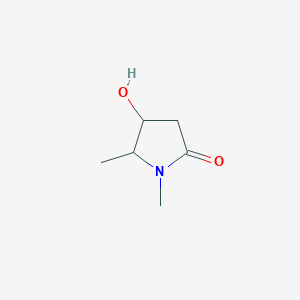
![2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}ethanethioamide](/img/structure/B1382346.png)

![5-[(Aminooxy)methyl]-2-bromophenol hydrochloride](/img/structure/B1382349.png)
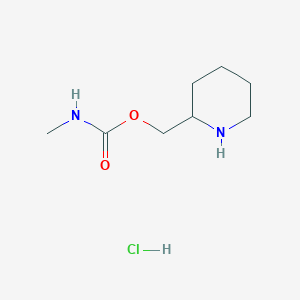

![3-(2-{[(Tert-butoxy)carbonyl]amino}propan-2-yl)-1,2-oxazole-4-carboxylic acid](/img/structure/B1382355.png)
